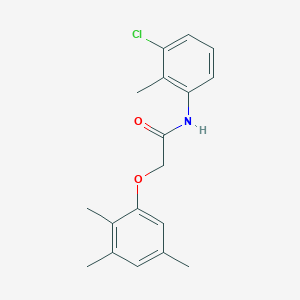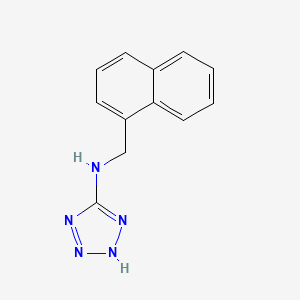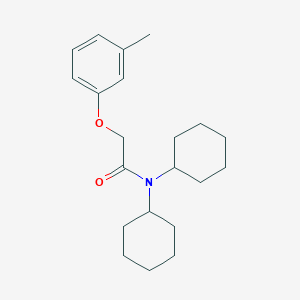
N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide, also known as BPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPN belongs to the class of pyrazole-based compounds and is synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is not fully understood. However, studies have shown that N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide reduces the production of prostaglandins, leading to anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide inhibits the proliferation of cancer cells and induces apoptosis, which is programmed cell death. N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide has also been shown to reduce the production of inflammatory cytokines, which are proteins involved in the immune response. Additionally, N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its anti-tumor and anti-inflammatory effects have been extensively studied. However, N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide has some limitations. Its mechanism of action is not fully understood, and its efficacy in vivo has not been fully explored. Additionally, the optimal dosage and administration of N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide for therapeutic use are not known.
Future Directions
For the research of N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide include investigating its optimal dosage and administration, exploring its efficacy in vivo, understanding its mechanism of action fully, and exploring its potential in clinical trials.
Synthesis Methods
N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is synthesized using various methods, including the reaction of ethyl 4-nitro-3-oxobutanoate and 1-benzyl-3-hydrazinopyrazole in the presence of a base. Another method involves the reaction of 1-benzyl-3-hydrazinopyrazole with ethyl 4-nitro-3-oxobutanoate in the presence of a catalyst. The yield of N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide varies depending on the synthesis method used.
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide has been extensively researched for its potential therapeutic applications. Studies have shown that N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide exhibits anti-tumor activity in various cancer cell lines, including lung cancer, breast cancer, and colon cancer. N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Additionally, N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide has been investigated for its potential as an anti-inflammatory agent.
properties
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-1-ethyl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-2-20-11-13(22(24)25)15(19-20)16(23)17-14-8-9-21(18-14)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVIBJWQJLICSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[(1-azepanylacetyl)amino]benzoate](/img/structure/B5830326.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5830331.png)


![ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5830338.png)

![ethyl 4-{[(benzylamino)carbonothioyl]amino}benzoate](/img/structure/B5830359.png)
![7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5830364.png)
![N-{[(4-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5830376.png)


![N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5830423.png)